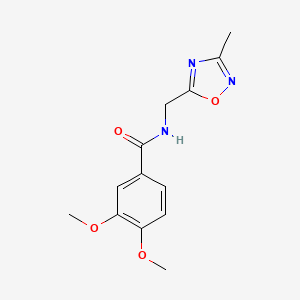

3,4-dimethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3,4-dimethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide core, which is a significant class of amide compounds widely used in various industries . The molecule also features a 1,2,4-oxadiazole ring, a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of similar compounds often starts from a benzoic acid derivative . For instance, novel benzamide compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzamide core and a 1,2,4-oxadiazole ring . The aromaticity of the oxadiazole ring is reduced to such an extent that it shows conjugated diene character .Scientific Research Applications

Polymer Material Research

Aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized and characterized for their properties. These polymers exhibit good thermal stability and can be cast into thin, flexible films. Their potential in materials science, particularly for applications requiring thermal stability and specific mechanical properties, is notable (Sava et al., 2003).

Medicinal Chemistry

In medicinal chemistry, compounds structurally related to 3,4-dimethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, such as those containing oxadiazole rings, have been explored for their therapeutic potential. For instance, certain N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione have shown antimicrobial and anti-proliferative activities, suggesting the relevance of this structural class in drug discovery (Al-Wahaibi et al., 2021).

Antioxidant and Antibacterial Studies

Compounds with benzamide moieties, particularly those substituted with oxadiazole rings, have been studied for their antioxidant and antibacterial properties. For example, certain novel 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides have shown promising antioxidant and antibacterial activities, indicating the potential utility of such compounds in developing new therapeutic agents (Yakan et al., 2020).

Chemical Synthesis and Characterization

The synthesis and characterization of benzamides and their derivatives are of significant interest in the field of organic chemistry. For example, the study of methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and related compounds has contributed to the understanding of their structural properties and potential applications in various fields (Kranjc et al., 2011).

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic applications. Oxadiazole or furadiazole ring-containing derivatives are an important class of heterocyclic compounds due to their broad range of chemical and biological properties . They show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Therefore, conducting in vivo biochemical tests of effective amides could lead to researches in different fields of application .

Mechanism of Action

Target of Action

Compounds containing theoxadiazole ring, such as this one, are known to have a broad range of chemical and biological properties . They have been found to bind with high affinity to multiple receptors , which could potentially be the targets of this compound.

Mode of Action

It’s known that oxadiazole derivatives can interact with their targets in various ways, leading to a range of biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Biochemical Pathways

Oxadiazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The oxadiazole ring in the compound is known to be soluble in water , which could potentially influence its bioavailability.

Result of Action

Oxadiazole derivatives are known to exhibit a range of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . These activities suggest that the compound could have a variety of effects at the molecular and cellular level.

properties

IUPAC Name |

3,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-8-15-12(20-16-8)7-14-13(17)9-4-5-10(18-2)11(6-9)19-3/h4-6H,7H2,1-3H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBXPETYBJGTSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2450126.png)

![[(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2450127.png)

![4-acetyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2450131.png)

![4-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2450140.png)

![Ethyl 3-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2450143.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2450144.png)